7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS No.:
Cat. No.: VC17480806
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFNO |
|---|---|
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | 7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2 |
| Standard InChI Key | CJLUAOGMKSSWHE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)Cl)F)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
7-Chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (IUPAC name: 7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine) is a bicyclic organic compound with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol. Its structure consists of a benzofuran scaffold—a fused ring system combining benzene and furan moieties—with substitutions at the 3rd, 4th, and 7th positions:
-
Chlorine at C7
-
Fluorine at C4
-
Amine group at C3
The saturated 2,3-dihydro configuration reduces aromaticity in the furan ring, enhancing stability and enabling selective functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | 7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)Cl)F)N |
| Topological Polar Surface Area | 41.6 Ų |
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at C3. The (3R)-enantiomer (VCID: VC17478422) has been isolated and characterized, with its InChIKey (CJLUAOGMKSSWHE-LURJTMIESA-N) confirming the R configuration. Stereochemistry influences binding affinity to biological targets, though most studies focus on the racemic mixture for broad applicability .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically employs multi-step organic reactions, optimizing yield and purity:
-
Benzofuran Core Construction: Cyclization of substituted phenols with propargyl amines under acidic conditions forms the dihydrobenzofuran skeleton.
-
Halogenation: Sequential electrophilic substitution introduces chlorine (Cl) and fluorine (F) at C7 and C4, respectively, using Cl₂ gas and Selectfluor®.
-
Amination: Reductive amination at C3 completes the structure, often via catalytic hydrogenation with Raney nickel.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 68 |
| Chlorination | Cl₂, FeCl₃, 25°C, 6h | 92 |
| Fluorination | Selectfluor®, DCM, 0°C, 2h | 85 |
| Amination | NH₃, H₂ (50 psi), Raney Ni, EtOH | 78 |
Industrial Scalability
Recent advances in continuous flow chemistry have reduced reaction times and waste generation. Microreactor systems enhance heat transfer and mixing efficiency, achieving >90% conversion in fluorination steps. Catalytic methods using palladium nanoparticles are under investigation to replace stoichiometric reagents, aligning with green chemistry principles.
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate degradation <5% under ambient conditions over 12 months, though photooxidation of the amine group necessitates storage in amber vials.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, H6), 6.72 (d, J = 6.8 Hz, 1H, H5), 4.21 (m, 1H, H3), 3.15 (dd, J = 12.0 Hz, 1H, H2a), 2.98 (dd, J = 12.0 Hz, 1H, H2b).
Mechanism of Biological Action
Target Engagement
The chloro and fluoro groups confer electrophilic character, enabling covalent binding to cysteine residues in enzymes like kinases and proteases. For example, in EGFR kinase inhibition, the compound occupies the ATP-binding pocket, with fluorine enhancing hydrophobic interactions and chlorine stabilizing the binding pose.
Pharmacodynamic Effects
-
Anticancer Activity: IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer lines via apoptosis induction.
-
Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis.
Applications in Pharmaceutical Research
Drug Intermediate
The amine group serves as a handle for derivatization. Coupling with sulfonyl chlorides yields sulfonamide libraries screened for kinase inhibition.
Lead Optimization
Structural analogs with modified halogen positions (e.g., 5-fluoro vs. 4-fluoro) show varied potency, guiding SAR studies .
Future Directions
Ongoing research explores targeted prodrugs to improve solubility and biodegradable delivery systems for tumor-specific release. Computational modeling of enantiomer-specific interactions may refine therapeutic indices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume